Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
Description
Chemical Structure and Key Features
The compound Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- (IUPAC name: 2-(2-(tert-butyldimethylsilyloxy)ethyl)piperidine) consists of a piperidine ring substituted at the 2-position with an ethyl group bearing a tert-butyldimethylsilyl (TBS) ether moiety. The TBS group, [(1,1-dimethylethyl)dimethylsilyl], is a widely used protecting group in organic synthesis for hydroxyl (-OH) functionalities due to its stability under acidic and basic conditions and its selective removal via fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF) .
Applications
This compound is primarily utilized in:
Properties
CAS No. |
153108-62-4 |
|---|---|
Molecular Formula |
C13H29NOSi |
Molecular Weight |
243.46 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-piperidin-2-ylethoxy)silane |
InChI |
InChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)15-11-9-12-8-6-7-10-14-12/h12,14H,6-11H2,1-5H3 |
InChI Key |
WDABCPAUFJREBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the piperidine ring to a more saturated form.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can remove the TBDMS group.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Saturated piperidine derivatives.
Substitution: Compounds with different functional groups replacing the TBDMS group.
Scientific Research Applications
Applications in Organic Synthesis
Piperidine derivatives are widely used as intermediates in organic synthesis due to their ability to undergo various chemical transformations. The presence of both nitrogen and silicon in Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- enhances its utility in:
- Drug Development : The compound can serve as a building block for synthesizing biologically active molecules.
- Catalysis : Its nitrogen atom can participate in catalytic cycles, especially in reactions involving nucleophilic attack.
Medicinal Chemistry
Piperidine derivatives are known for their pharmacological activities. Research indicates that Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- may exhibit potential biological effects such as:
- Antimicrobial Activity : Similar piperidine derivatives have shown effectiveness against various bacterial strains .
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may protect neuronal cells from oxidative stress .
Comparative Analysis of Related Compounds
To better understand the unique properties of Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-, it is useful to compare it with other piperidine derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methylpiperidine | Methyl group on nitrogen | Commonly used as a solvent and reagent |
| 2,2,6,6-Tetramethylpiperidine | Four methyl groups on nitrogen | Known for stability and use in organic synthesis |
| 3-Hydroxy-N-(tert-butyl)piperidin-4-one | Hydroxyl group addition | Exhibits neuroprotective effects |
| N,N-Dimethylpiperidin-4-amine | Dimethyl substitution on nitrogen | Potential applications in drug design |
Case Studies and Research Findings
Research has highlighted the importance of piperidine derivatives in various pharmacological contexts. For instance:
- A study on synthetic piperidine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Another investigation into novel heterocyclic compounds containing piperidine revealed promising antibacterial and antifungal activities .
These findings underscore the potential of Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- as a candidate for further research in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- primarily involves its role as a protecting group. The TBDMS group protects hydroxyl groups from unwanted reactions during multi-step synthesis. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions using fluoride ions .
Comparison with Similar Compounds
Research Findings and Data
Spectroscopic Characterization
- NMR Data : The TBS group produces distinct signals in $^1H$ NMR (δ 0.1–0.2 ppm for Si(CH$3$)$2$, δ 0.9–1.0 ppm for tert-butyl) and $^{13}C$ NMR (δ 18–25 ppm for Si-CH$3$, δ 25–30 ppm for C(CH$3$)$_3$) .
Biological Activity
Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- (CAS Number: 146667-82-5) is a chemical compound that features a piperidine ring and a dimethylsilyl ether functional group. This unique structure suggests potential applications in organic synthesis and medicinal chemistry. The biological activity of this compound, however, has not been extensively documented in the literature, necessitating further investigation into its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle known for its versatility in medicinal chemistry.
- Dimethylsilyl Ether Moiety : This functional group can enhance the lipophilicity and stability of the compound, potentially influencing its biological interactions.
Potential Biological Activities
Recent studies have highlighted the biological activities of piperidine derivatives, suggesting that Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- may exhibit similar properties. Here are some areas of interest:
- Antimicrobial Activity : Piperidine derivatives have shown potential as antimicrobial agents. For instance, compounds similar to Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis .
- Anticancer Properties : Research indicates that certain piperidine derivatives possess anticancer activity through mechanisms such as apoptosis induction in cancer cell lines . The structural modifications in piperidine compounds can significantly affect their cytotoxicity.
- Neurological Applications : Some studies suggest that piperidine derivatives may be beneficial in treating central nervous system diseases due to their ability to inhibit cholinesterase enzymes . This property is particularly relevant for conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities of Related Piperidine Derivatives
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| Compound A | Antitubercular | 0.5 | Effective against resistant strains |
| Compound B | Cytotoxicity | 4 | Induces apoptosis in cancer cells |
| Compound C | Cholinesterase Inhibition | 6.25 | Potential for Alzheimer's treatment |
Recent Research Insights
A study utilizing computer-aided drug design tools indicated that modified piperidine derivatives could target various enzymes and receptors, suggesting a broad spectrum of biological activities . The PASS (Prediction of Activity Spectra for Substances) tool predicted that these compounds might serve as effective agents in treating cancer and central nervous system disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
